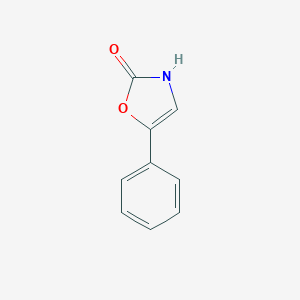

5-Phenyloxazol-2-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-3H-1,3-oxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKBLLMGKYDQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937921 | |

| Record name | 5-Phenyl-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17107-25-4 | |

| Record name | 4-Oxazolin-2-one, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017107254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Phenyloxazol 2 Ol and Its Analogues

Classical and Established Synthetic Routes to Oxazoles

The foundational methods for constructing the oxazole (B20620) ring have been refined over more than a century and remain valuable tools in organic synthesis. These classical routes typically involve the cyclization of acyclic precursors through various condensation and dehydration reactions.

Fischer Oxazole Synthesis and its Variants

The Fischer oxazole synthesis, first described by Emil Fischer in 1896, is a classic method for the preparation of 2,5-disubstituted oxazoles. wikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.org While primarily employed for the synthesis of 2,5-diaryloxazoles, this method can be adapted for the synthesis of analogues of 5-phenyloxazol-2-ol. wikipedia.org

The general mechanism proceeds through the formation of an intermediate iminochloride from the reaction of the cyanohydrin with HCl, which then reacts with the aldehyde. Subsequent cyclization and dehydration yield the oxazole ring. A key advantage of this method is the use of readily available starting materials. However, the requirement for anhydrous acidic conditions can limit its applicability for substrates with acid-sensitive functional groups.

For instance, the reaction of mandelic acid nitrile with benzaldehyde yields 2,5-diphenyl-oxazole. wikipedia.org To synthesize analogues of this compound, a cyanohydrin derived from a phenyl-substituted aldehyde would be reacted with an appropriate aldehyde that could lead to a hydroxyl or protected hydroxyl group at the 2-position.

Robinson-Gabriel Synthesis Principles and Applications

The Robinson-Gabriel synthesis is a versatile and widely used method for the formation of oxazoles, involving the intramolecular cyclodehydration of α-acylamino ketones. wikipedia.org This reaction is typically catalyzed by dehydrating agents such as sulfuric acid, phosphorus pentoxide, or polyphosphoric acid. The α-acylamino ketone precursors can be readily prepared from α-amino acids or α-haloketones.

The mechanism involves the enolization of the ketone followed by a nucleophilic attack of the amide oxygen onto the enol ether, leading to a dihydrooxazole intermediate which then dehydrates to the corresponding oxazole. A significant advantage of this method is the broad availability of starting materials and the ability to introduce a wide range of substituents on the oxazole ring.

A one-pot modification of this method combines a Friedel-Crafts acylation with the Robinson-Gabriel cyclodehydration, allowing for the synthesis of 2,4,5-trisubstituted oxazoles from oxazolone (B7731731) templates and aromatic nucleophiles. idexlab.com

| Starting Material | Reagents | Product | Yield (%) | Reference |

| α-Acylamino ketone | H₂SO₄ | 2,5-Disubstituted oxazole | Variable | wikipedia.org |

| Oxazolone, Aromatic | AlCl₃, TfOH | 2,4,5-Trisubstituted oxazole | Good | idexlab.com |

Bredereck Reaction and Related Approaches

The Bredereck reaction provides a route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides. This method is particularly useful for the synthesis of oxazoles that are not readily accessible through other classical methods. The reaction is typically carried out at elevated temperatures and can be facilitated by the use of a condensing agent.

The mechanism is believed to involve the initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration. A variety of amides and α-haloketones can be employed, offering a degree of flexibility in the substitution pattern of the resulting oxazole. For the synthesis of this compound analogues, an α-haloketone bearing a phenyl group would be a key starting material.

Erlenmeyer-Plochl Azlactone Synthesis for Oxazolones

The Erlenmeyer-Plochl synthesis is a cornerstone method for the preparation of 5(4H)-oxazolones, also known as azlactones, which are valuable intermediates in the synthesis of amino acids and other heterocyclic compounds. wikipedia.org This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). wikipedia.orgchemeurope.com

The reaction proceeds through the formation of an oxazolone intermediate from the cyclodehydration of the N-acylglycine. This intermediate then undergoes a Perkin-type condensation with the aldehyde or ketone to yield the 4-alkylidene or 4-arylidene-5(4H)-oxazolone. wikipedia.org These oxazolones can serve as precursors to this compound derivatives through subsequent chemical transformations. For example, hydrolysis of the oxazolone can lead to the corresponding α,β-unsaturated carboxylic acid, which could then be further manipulated to form the desired 2-hydroxyoxazole.

| Reactants | Reagents | Product | Yield (%) | Reference |

| Hippuric acid, Benzaldehyde | Acetic anhydride, Sodium acetate | 2-Phenyl-4-benzylidene-5(4H)-oxazolone | High | chemeurope.com |

| N-acylglycine, Aldehyde | Acetic anhydride, Sodium acetate | 4-Alkylidene/Arylidene-5(4H)-oxazolone | Variable | wikipedia.org |

| p-Nitrobenzaldehyde, Hippuric acid, Sodium acetate | Acetic anhydride | (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one | up to 97% | sci-hub.se |

Modern and Sustainable Green Chemical Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methodologies. Green chemistry principles, such as the use of alternative energy sources and the reduction of waste, have been increasingly applied to the synthesis of oxazoles.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov The application of microwave irradiation has been successfully demonstrated in various oxazole syntheses, including modifications of classical methods.

For instance, the Erlenmeyer-Plochl synthesis of oxazolones can be significantly expedited under microwave irradiation. The reaction of hippuric acid and aldehydes or ketones in the presence of acetic anhydride and a catalyst can be completed in minutes with good yields. sphinxsai.com Similarly, microwave-assisted synthesis of 1,3,4-oxadiazole derivatives, which are structurally related to oxazoles, has been reported to proceed efficiently. mdpi.com

The synthesis of various heterocyclic compounds, including pyrazole and imidazole (B134444) derivatives, has been achieved through solvent-free, microwave-assisted ring-opening reactions, highlighting the potential of this technology for green synthesis. nih.gov While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively documented, the existing literature on related structures suggests that this approach holds significant promise for the development of rapid and efficient synthetic routes. nih.govresearchgate.net

| Reaction Type | Conditions | Advantages | Reference |

| Erlenmeyer-Plochl Synthesis | Microwave irradiation, solvent-free or with catalyst | Rapid reaction times, good yields | sphinxsai.com |

| 1,3,4-Oxadiazole Synthesis | Microwave heating | Efficient cyclodehydration | mdpi.com |

| Heterocycle Synthesis | Solvent-free, microwave-assisted | Environmentally friendly, rapid | nih.gov |

Ultrasound-Mediated Oxazole Formation

Ultrasound-assisted synthesis has emerged as a significant green chemistry technique for the formation of oxazole rings. This method utilizes ultrasonic irradiation to accelerate chemical reactions through a phenomenon known as acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. mdpi.com This process generates localized hot spots with transient high temperatures and pressures, leading to enhanced reaction rates, higher yields, and often shorter reaction times compared to conventional heating methods. mdpi.comijpsonline.com

The application of sonochemistry in oxazole synthesis is noted for its efficiency and environmentally friendly conditions. nih.gov For instance, the domino reaction of benzoin and substituted benzylamines can be carried out under ultrasound irradiation in the presence of 2-Iodoxybenzoic acid as an oxidant in dimethyl sulfoxide (DMSO), producing 2,4,5-trisubstituted oxazoles in excellent yields. ijpsonline.com This highlights the ability of ultrasound to promote complex multi-step reactions in a single pot.

Research has demonstrated that combining ultrasound with other green techniques, such as the use of aqueous hydrotropic solutions or deep eutectic solvents, can further enhance synthetic efficiency. nih.govsemanticscholar.org This synergy not only reduces reaction times and improves yields but also aligns with the principles of sustainable chemistry by minimizing energy consumption and the use of volatile organic compounds. nih.govresearchgate.net For example, one study reported that applying ultrasound to the synthesis of novel oxazole compounds in a deep eutectic solvent saved more than 85% in energy consumption while also improving yields and reducing reaction times. nih.gov

The synthesis of various heterocyclic compounds, including oxazoles, benefits from ultrasonication due to the mild reaction environment it provides. ijpsonline.com Reactions that might otherwise require harsh conditions or long durations can often be completed in minutes under ultrasonic irradiation at ambient or slightly elevated temperatures. ijpsonline.com

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Triazole Derivatives mdpi.com

| Compound | Method | Time | Yield (%) |

|---|---|---|---|

| 6a-f | Conventional | 16–26 h | 60–75% |

| 6a-f | Ultrasound-Assisted | 40–80 min | 75–89% |

Application of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) have garnered significant attention as alternative "green" reaction media for the synthesis of heterocyclic compounds, including oxazoles. nih.govscispace.com These solvents are characterized by their low vapor pressure, high thermal stability, non-flammability, and potential for recyclability, offering a more sustainable alternative to volatile organic compounds (VOCs). nih.govscispace.comat.ua

Ionic Liquids (ILs) are salts with melting points below 100°C, composed of a large organic cation and an organic or inorganic anion. nih.gov Their properties can be fine-tuned by modifying the cation-anion combination, making them "designer solvents". at.ua In synthetic applications, ILs can act not only as solvents but also as catalysts or reagents. mdpi.com For example, acidic ionic liquids can serve as efficient catalysts, replacing traditional volatile acids and simplifying product separation. pharmtech.com The use of ILs can lead to improved reaction rates and yields; for instance, the synthesis of curcumin diacetate was achieved with a 98% yield in just 15 minutes using [C4C1im][N(Tf)2] as the solvent. nih.gov

Deep Eutectic Solvents (DESs) are mixtures of two or more components, typically a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic mixture with a melting point significantly lower than that of the individual components. nih.govresearchgate.net DESs are often biodegradable, non-toxic, and can be prepared from inexpensive, readily available materials like choline chloride and urea or glycerol. nih.govresearchgate.net

The combination of DESs with ultrasound irradiation has proven particularly effective for oxazole synthesis. A study on the synthesis of novel oxazole compounds using a choline chloride:urea DES under ultrasonic conditions reported significantly improved yields and reduced reaction times compared to conventional thermal methods. nih.govresearchgate.net The DES medium was recyclable for up to four runs without a negative impact from the ultrasound, demonstrating the robustness of this combined approach. nih.gov The advantages of DESs are highlighted by their ability to act as both solvent and catalyst, their biodegradability, and their simple preparation from inexpensive raw materials. nih.govresearchgate.net

Catalytic Strategies in Oxazole Synthesis

Metal-Mediated and Transition Metal-Catalyzed Reactions (e.g., Palladium/Copper, Nickel)

Transition metal-catalyzed reactions are among the most efficient and selective methods for constructing the oxazole ring under mild conditions. researchgate.net Palladium, copper, and nickel complexes are frequently employed to facilitate key bond formations in oxazole synthesis.

A notable example is the palladium-catalyzed and copper-mediated cascade oxidative cyclization for preparing trisubstituted oxazoles. nih.govrsc.org This protocol involves the formation of both C–N and C–O bonds in a single operation, using water as the oxygen source. nih.gov Such methods are highly attractive due to their atom economy and operational simplicity.

Nickel catalysis has been successfully applied to the synthesis of 2-substituted and unsymmetrical 2,5-disubstituted oxazoles. One approach involves the cross-coupling of 2-methylthio-oxazole with various organozinc reagents, catalyzed by NiCl2(PPh3)2. acs.org This method provides a significant advantage over traditional cyclodehydration strategies, particularly for preparing 2-substituted oxazoles, which are often obtained in low yields by other means. acs.org The reaction proceeds efficiently with a range of arylzinc and benzylzinc reagents, as shown in the table below.

Table 2: Nickel-Catalyzed Synthesis of 2-Substituted Oxazoles acs.org

| Entry | R in R-ZnBr | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzyl | 2-Benzyl-oxazole | 86 |

| 2 | 4-MeO-Benzyl | 2-(4-Methoxybenzyl)-oxazole | 85 |

| 3 | 4-F-Phenyl | 2-(4-Fluorophenyl)-oxazole | 76 |

| 4 | 3-Pyridyl | 2-(3-Pyridyl)-oxazole | 41 |

Copper catalysis is also prevalent in oxazole synthesis. A copper(II) triflate [Cu(OTf)2]-catalyzed reaction between α-diazoketones and amides provides an efficient route to 2,4-disubstituted oxazoles with yields up to 87%. ijpsonline.com Another copper-catalyzed protocol achieves the synthesis of 2,4,5-trisubstituted oxazoles through the direct coupling of α-diazoketones with nitriles. researchgate.net

Nanocatalyst Applications

In recent years, nanocatalysts have emerged as a highly efficient and sustainable tool in organic synthesis, including the formation of oxazole derivatives. mdpi.com Their high surface-area-to-volume ratio provides a greater number of active sites, enhancing catalytic activity. mdpi.com A significant advantage of many nanocatalyst systems, particularly those based on magnetic nanoparticles (MNPs), is their ease of separation from the reaction mixture using an external magnet and their potential for repeated reuse without significant loss of efficiency. tandfonline.comtandfonline.com

Iron oxide magnetic nanoparticles (Fe3O4 MNPs) have been utilized as a green, magnetically separable nanocatalyst for the synthesis of functionalized acs.orgdurham.ac.uk-oxazoles. tandfonline.comnih.gov These reactions can be performed under mild conditions, such as at 50°C or even room temperature, in environmentally benign solvents like water, achieving excellent yields. tandfonline.comnih.gov

More complex nanocatalysts, where catalytically active metals are immobilized on magnetic supports, have also been developed. For example, a novel nanomagnetic copper catalyst (Cu-BPy@Am-SiO2@Fe3O4) demonstrated high efficiency in synthesizing a range of medicinally relevant polysubstituted oxazoles. tandfonline.com Similarly, a palladium complex immobilized on silica-coated magnetic nanoparticles modified with an aniline ligand (MNPs-aniline-Pd) has been shown to be a highly active and reusable catalyst for preparing oxazoles from 2-aminophenol and aldehydes in ethanol. nanomaterchem.com This catalyst was successfully reused up to five times. nanomaterchem.com Copper ferrite (CuFe2O4) nanoparticles have also been used for the synthesis of benzoxazoles under ligand-free conditions. tandfonline.com

The application of nanocatalysts aligns with the principles of green chemistry by promoting milder reaction conditions, reducing waste through catalyst recycling, and often enabling the use of greener solvents. mdpi.comnih.gov

Organocatalysis (where relevant)

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical transformations, offers a powerful alternative to metal-based catalysis, often providing advantages in terms of low toxicity, stability, and cost-effectiveness. mdpi.comscienceopen.com In the context of oxazole-related synthesis, organocatalysis is particularly relevant for the asymmetric construction of chiral oxazolines, which are key precursors to other functionalized molecules.

The activation of substrates in organocatalysis can occur through covalent or non-covalent interactions. scienceopen.com For instance, chiral amines like L-proline and its derivatives can react with carbonyl compounds to form nucleophilic enamine intermediates (a form of covalent catalysis), which can then participate in various asymmetric reactions. mdpi.commdpi.com

A relevant application is the asymmetric synthesis of chiral oxazolines through the formal [3+2] cycloaddition of isocyano esters with aldehydes. This reaction can be promoted by synergistic catalysis, combining a metal salt (like silver oxide) with an organocatalyst, such as a bifunctional squaramide. nih.gov The organocatalyst activates the reactants through hydrogen bonding (a form of non-covalent catalysis), enabling the reaction to proceed with good yields and high enantioselectivity (up to 95% ee). nih.gov This methodology facilitates the creation of quaternary stereogenic centers, which are valuable in medicinal chemistry. nih.gov

While direct organocatalytic synthesis of the aromatic oxazole ring is less common, the ability to construct chiral precursors like oxazolines with high stereocontrol is a critical step in the synthesis of complex, optically active oxazole-containing target molecules.

Continuous Flow Synthesis Techniques

Continuous flow synthesis has become a powerful platform for the rapid, safe, and scalable production of chemical compounds, including oxazole derivatives. acs.orgdurham.ac.uk This technology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. durham.ac.uk The high surface-area-to-volume ratio in micro- or mesofluidic reactors enables efficient heat and mass transfer, leading to faster reactions, higher yields, and improved safety, particularly for highly exothermic or hazardous reactions. durham.ac.uknih.gov

An automated, multipurpose mesofluidic flow reactor has been successfully used for the on-demand synthesis of 4,5-disubstituted oxazoles. acs.orgdurham.ac.uk In this system, streams of an isocyanoacetate and a benzoyl chloride in acetonitrile are combined on-chip. The resulting stream is then passed through a heated column containing a solid-supported base (PS-BEMP), which catalyzes the intramolecular cyclization to yield the desired oxazole product. acs.orgdurham.ac.uk This automated setup allows for rapid screening of reaction parameters and can produce gram quantities of material. acs.orgdurham.ac.uk High yields (>89%) and purities (>98%) were achieved by optimizing flow rates and heating the base column to 85°C. acs.orgdurham.ac.uk

Mechanochemical Synthesis and Grindstone Techniques

Mechanochemical synthesis, a solvent-free or low-solvent approach that utilizes mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to conventional solution-phase synthesis. This technique, often carried out using a mortar and pestle (grindstone chemistry) or a ball mill, can lead to higher yields, shorter reaction times, and reduced waste.

While specific examples of the mechanochemical synthesis of this compound are not extensively documented, the synthesis of analogous 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) through mechanochemical grinding has been successfully demonstrated. bohrium.com This suggests the potential applicability of such methods to the synthesis of the target compound. A typical mechanochemical approach for azlactones involves the grinding of glycine, benzoyl chloride, an aromatic aldehyde, and a catalyst like fused sodium acetate with a few drops of acetic anhydride. bohrium.com This process is noted for being simple, environmentally friendly, and efficient. bohrium.com The general principles of this method could likely be adapted for the synthesis of this compound analogues.

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Glycine, Benzoyl chloride, Aromatic aldehyde, Acetic anhydride | Fused sodium acetate / Grinding | 4-Arylidene-2-phenyl-5(4H)-oxazolone | High | bohrium.com |

This table showcases a representative mechanochemical synthesis of an oxazolone, a related heterocyclic core.

Regioselective and Stereoselective Synthesis of 5-Phenyloxazole (B45858) Derivatives

The ability to control the regioselectivity and stereoselectivity of reactions is crucial for the synthesis of complex molecules with specific biological activities. For 5-phenyloxazole derivatives, this involves the selective functionalization at the C-2, C-4, and C-5 positions of the oxazole ring.

The C-2 position of the oxazole ring is susceptible to functionalization through various methods, including direct arylation. Palladium-catalyzed direct C-2 arylation of oxazoles has been developed, offering a powerful tool for introducing aryl groups at this position. organic-chemistry.org The regioselectivity between the C-2 and C-5 positions can often be controlled by the choice of ligands and solvent systems. For instance, in some palladium-catalyzed reactions, C-2 arylation is favored in nonpolar solvents. organic-chemistry.org

| Oxazole Substrate | Arylating Agent | Catalyst/Ligand | Solvent | Position Functionalized | Reference |

| Oxazole | Aryl bromide | Palladium / Task-specific phosphine ligand | Nonpolar | C-2 | organic-chemistry.org |

This table provides a general overview of directed C-2 arylation of oxazoles.

Functionalization at the C-4 position of the oxazole ring can be achieved through methods like directed metalation. For example, 5-methoxy-2-phenyloxazole can be deprotonated at the C-4 position using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures. The resulting organolithium intermediate can then react with various electrophiles, although its reactivity can be limited with certain alkylating agents. ijpsonline.com

| Substrate | Reagent | Electrophile | Product | Reference |

| 5-Methoxy-2-phenyloxazole | n-BuLi or LDA | D₂O | 4-Deutero-5-methoxy-2-phenyloxazole | ijpsonline.com |

| 5-Methoxy-2-phenyloxazole | n-BuLi or LDA, TMEDA | MeI | 4-Methyl-5-methoxy-2-phenyloxazole | ijpsonline.com |

This table illustrates the directed functionalization at the C-4 position of a 2,5-disubstituted oxazole.

The introduction of a phenyl group at the C-5 position of the oxazole ring is a key step in the synthesis of this compound and its analogues. A widely used and versatile method for this transformation is the Van Leusen oxazole synthesis. ijpsonline.comnih.gov This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.gov For the synthesis of 5-phenyl substituted oxazoles, benzaldehyde or its derivatives are used as the aldehyde component. nih.gov The reaction proceeds through a [3+2] cycloaddition mechanism to form the 5-substituted oxazole ring. nih.gov

The Van Leusen reaction has been adapted for various conditions, including one-pot syntheses and the use of ionic liquids as solvents, and it demonstrates a broad substrate scope. nih.gov

| Aldehyde | Reagent | Base | Product | Reference |

| Benzaldehyde | TosMIC | K₂CO₃ | 5-Phenyloxazole | nih.gov |

| Substituted Benzaldehydes | TosMIC | Various bases | 5-(Substituted phenyl)oxazoles | nih.gov |

This table highlights the utility of the Van Leusen reaction for synthesizing C-5 phenyl substituted oxazoles.

Multicomponent Reactions (MCRs) for Oxazole Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates atoms from all starting materials. researchgate.net MCRs are advantageous due to their high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse molecules. researchgate.netrsc.org

Several MCRs have been employed for the synthesis of oxazole scaffolds. The Ugi four-component reaction, which typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, can be adapted to produce oxazoles through a tandem Ugi/Robinson–Gabriel sequence. researchgate.net In this approach, the intermediate from the Ugi reaction undergoes a subsequent cyclodehydration to form the oxazole ring. researchgate.net

Another important MCR for oxazole synthesis is the Passerini reaction, which involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide. The adducts from the Passerini reaction can be further cyclized to yield oxazole derivatives.

| MCR Type | Reactants | Key Intermediate/Process | Product | Reference |

| Ugi-4CR | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Ugi adduct followed by Robinson-Gabriel cyclodehydration | 2,4,5-Trisubstituted oxazole | researchgate.net |

| Passerini-3CR | Carbonyl, Carboxylic Acid, Isocyanide | Passerini adduct followed by cyclization | Substituted oxazole |

This table summarizes key multicomponent reactions used in the synthesis of oxazole scaffolds.

One-Pot and Cascade Reaction Sequences

One-pot and cascade reactions are powerful synthetic tools that allow for the construction of complex molecules in a single reaction vessel without the isolation of intermediates. These approaches enhance synthetic efficiency by reducing the number of purification steps, saving time and resources.

The synthesis of substituted oxazoles can be achieved through various one-pot and cascade sequences. For instance, a copper-catalyzed cascade reaction of alkenes with azides has been developed for the synthesis of 2,5-disubstituted oxazoles. nih.gov This cascade involves a series of transformations including a 1,3-dipolar cycloaddition, ring cleavage, migration, denitrogenation, and oxidative dehydrogenative cyclization. nih.gov

Radical cascade reactions have also been employed for the synthesis of oxazoles from simple starting materials like alcohols and nitriles. researchgate.net These reactions often proceed under mild conditions and offer a modular approach to a variety of substituted oxazoles. researchgate.net Furthermore, photochemical three-component reactions can assemble trisubstituted oxazoles through a carbenic phosphorus-nitrile hybrid ylide formation and trapping cascade. nih.gov

| Reaction Type | Starting Materials | Key Features | Product | Reference |

| Copper-catalyzed cascade | Alkenes, Azides | 1,3-dipolar cycloaddition, oxidative cyclization | 2,5-Disubstituted oxazoles | nih.gov |

| Radical cascade | Alcohols, Nitriles | Tandem hydrogen atom transfer | Substituted oxazoles | researchgate.net |

| Photochemical three-component cascade | Iodonium-phosphonium ylides, Carboxylic acids, Nitriles | Catalyst- and additive-free, visible light-induced | 2,4,5-Trisubstituted oxazoles | nih.gov |

This table presents various one-pot and cascade reactions for the synthesis of substituted oxazoles.

Synthesis of Poly(oxazole) Systems and Oligomeric Architectures

The construction of macromolecular structures incorporating the oxazole ring, ranging from well-defined oligomers to high-performance aromatic polymers, involves a variety of sophisticated synthetic strategies. These methodologies can be broadly categorized into the synthesis of fully aromatic poly(oxazole)s, which exhibit exceptional thermal and mechanical properties, and the controlled, stepwise assembly of discrete oligomeric oxazole chains.

Synthesis of Aromatic Poly(oxazole)s

Aromatic poly(oxazole)s are a class of high-performance polymers known for their rigid-rod structure, leading to outstanding thermal stability and tensile strength. researchgate.net The most prominent member of this family is poly(p-phenylene benzobisoxazole), commonly known as PBO.

The primary industrial synthesis of PBO is achieved through a condensation polymerization reaction. This process typically involves the reaction of 4,6-diamino-1,3-benzenediol dihydrochloride (DABCO) with terephthalic acid (TA). slideshare.netresearchgate.net The polymerization is conducted in poly(phosphoric acid) (PPA), which serves multiple crucial roles as a solvent, a catalyst for the reaction, and a dehydrating agent to drive the cyclization and polymerization forward. slideshare.net This method yields high molecular weight polymers with repeating units ranging from 200 to 400. slideshare.net The resulting rigid molecular backbone makes the polymer insoluble in most solvents, which, while contributing to its robust properties, also presents significant processing challenges. slideshare.netacs.org

To address the insolubility and processing difficulties of PBO, researchers have developed methods to synthesize soluble precursors. One such approach involves the condensation reaction of a tert-butyldimethylsilyl (TBS)-functionalized 4,6-diamino-1,3-benzenediol with terephthaloyl chloride. acs.org This creates a soluble precursor polymer that can be processed more easily into desired forms like films or fibers before a final thermal conversion step yields the rigid PBO structure. acs.org

More recent innovations have focused on developing more environmentally friendly and less corrosive synthetic conditions to produce PBO with improved stability. One alternative method avoids the use of strong, corrosive polyphosphoric acid by employing a composite nanoparticle catalyst made from an alloy of gold (Au) and palladium (Pd). brown.edu This catalytic approach has been shown to produce PBO that is more resistant to the degradation that can occur when residual PPA is trapped in the polymer chain. brown.edu

| Method | Monomers | Solvent/Catalyst | Key Features | Reference(s) |

| Condensation Polymerization | 4,6-diamino-1,3-benzenediol dihydrochloride (DABCO) and Terephthalic Acid (TA) | Poly(phosphoric acid) (PPA) | Standard industrial method; PPA acts as solvent, catalyst, and dehydrating agent; produces high molecular weight, insoluble polymer. | slideshare.netresearchgate.net |

| Soluble Precursor Synthesis | TBS-functionalized 4,6-diamino-1,3-benzenediol and Terephthaloyl chloride | N-methyl-2-pyrrolidone (NMP) | Creates a processable precursor polymer to overcome the insolubility of the final PBO material. | acs.org |

| Nanoparticle Catalysis | (Not specified) | Gold-Palladium (Au-Pd) Nanoparticles | Avoids corrosive PPA, leading to a more degradation-resistant PBO product. | brown.edu |

Synthesis of Oligomeric Architectures

The synthesis of oligo-oxazoles—molecules containing a defined number of repeating oxazole units—requires precise, stepwise methodologies that allow for the controlled extension of the molecular chain. Several iterative strategies have been developed for this purpose.

Iterative Two-Stage Process

One effective method for preparing bis-, tris-, and even tetra-oxazoles is a two-stage iterative process. acs.org This sequence begins with the C2-chlorination of a lithiated oxazole using hexachloroethane. The next crucial step is the generation of a C2–C4' bond through an SNAr substitution reaction with the anion of tosylmethyl isocyanide (TosMIC). The sequence is completed by a one-pot conversion of the resulting intermediate into the new oxazole ring using glyoxylic acid monohydrate. This two-stage cycle can be repeated to efficiently append additional oxazole units. acs.org

Stepwise van Leusen Reaction

The van Leusen oxazole synthesis, which converts an aldehyde into a 5-substituted oxazole using TosMIC, can be adapted for the construction of oligomers. nih.govmdpi.com In this approach, an aldehyde moiety on a starting molecule is converted to an oxazole ring. By designing molecules with aldehyde functionalities, this reaction can be applied in a stepwise fashion to build 'head-to-tail' connected, variable-length pyridyl-oxazole ligands and other oligomeric systems. mdpi.com The reaction proceeds through a [3+2] cycloaddition, where the deprotonated TosMIC adds to the aldehyde, followed by cyclization and the elimination of p-toluenesulfinic acid to form the aromatic oxazole ring. nih.gov

Iterative Suzuki-Miyaura Cross-Coupling

A powerful iterative strategy for synthesizing C2-C4' linked poly-oxazoles utilizes the Suzuki-Miyaura cross-coupling reaction. researchgate.net This efficient, two-step repetitive process involves a TBS-iodine exchange reaction on a starting oxazole, followed by a palladium-catalyzed cross-coupling with a specially prepared oxazolylboronate. This sequence allows for the appending of a bis-oxazole moiety in each iteration. This methodology has been successfully used to achieve the synthesis of bis-, tris-, tetrakis-, pentakis-, and hexakis-oxazoles from a common intermediate. researchgate.net

| Iterative Method | Key Reagents | Bond Formed | Description | Reference(s) |

| Two-Stage Process | Lithiated oxazole, Hexachloroethane, TosMIC, Glyoxylic acid | C2–C4' | A sequence of C2-chlorination, SNAr substitution with TosMIC, and cyclization allows for the stepwise addition of oxazole units. | acs.org |

| Stepwise van Leusen Reaction | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Forms 5-substituted oxazole | Stepwise conversion of aldehyde groups to oxazole rings to build 'head-to-tail' linked oligomers. | nih.govmdpi.com |

| Suzuki-Miyaura Cross-Coupling | Iodo-oxazole, Oxazolylboronate, Palladium catalyst | C2–C4' | A repetitive two-step cycle of iodination and Pd-catalyzed cross-coupling appends bis-oxazole units per iteration. | researchgate.net |

Chemical Reactivity and Reaction Mechanisms of 5 Phenyloxazol 2 Ol

Fundamental Reactivity of the Oxazole (B20620) Ring

Aromaticity and Electronic Structure Influences on Reactivity

The oxazole ring is a five-membered heterocycle containing both an oxygen and a nitrogen atom. tandfonline.com It is classified as an aromatic compound, possessing a planar, cyclic structure with sp2 hybridized atoms and a delocalized π-electron system. semanticscholar.org However, its aromaticity is considered to be modest compared to other azoles like thiazole (B1198619) or imidazole (B134444). taylorandfrancis.comwikipedia.org The high electronegativity of the oxygen atom tends to localize the π-electrons, resulting in less effective delocalization and reduced aromatic stabilization. tandfonline.comsemanticscholar.org

The electronic structure of the oxazole core features a pyridine-like nitrogen atom, whose lone pair of electrons resides in an sp2 orbital within the plane of the ring and is not part of the aromatic sextet. semanticscholar.orgvaia.com This makes the nitrogen atom basic and available for protonation. vaia.com Conversely, the oxygen atom is furan-like, contributing one of its lone pairs to the aromatic π-system. tandfonline.com This electronic arrangement creates a distinct reactivity map on the ring: the C2 position is the most electron-deficient and susceptible to attack by strong nucleophiles or metallation, while the C4 and C5 positions are more electron-rich. pharmaguideline.com

In 5-Phenyloxazol-2-OL, the substituents dramatically modulate this inherent reactivity.

C2-Hydroxyl Group: In its hydroxyl tautomeric form, the -OH group acts as a strong electron-donating group through resonance, increasing the electron density of the entire ring and enhancing its nucleophilicity.

C5-Phenyl Group: The phenyl ring can act as an electron-donating or -withdrawing group depending on the reaction conditions, influencing the electron density at the C4 and C5 positions.

Oxazolone (B7731731) Tautomer: In the 5-phenyl-3H-oxazol-2-one form, the carbonyl group (C=O) at C2 acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack and making the C2 carbon an electrophilic center.

Stability Profiles under Varying Conditions (Thermal, Acidic, Oxidative)

The stability of this compound is a critical factor in its handling and reactivity, with distinct profiles under different environmental stresses.

| Condition | Stability Profile of the Oxazole Ring | Specifics for this compound |

| Thermal | Generally, oxazoles are thermally stable entities that do not readily decompose at high temperatures. tandfonline.com | The compound is expected to exhibit good thermal stability, consistent with the general behavior of oxazoles. |

| Acidic | Oxazoles show moderate resistance to acids, superior to furans but less stable than pyridines. taylorandfrancis.com Protonation occurs at the nitrogen atom. Strong acidic conditions can catalyze ring-opening reactions. researchgate.net | The C2-oxo tautomer may be susceptible to acid-catalyzed hydrolysis, leading to ring cleavage. The nitrogen atom can be protonated to form an oxazolium salt, which alters the ring's reactivity. wikipedia.org |

| Oxidative | The oxazole ring is generally susceptible to oxidation. pharmaguideline.com It can undergo efficient photo-oxidation, particularly with singlet oxygen, which typically results in ring cleavage to form triamides or other rearranged products. researchgate.net | The presence of the electron-donating phenyl group may increase the ring's sensitivity to oxidative conditions. Photo-oxidation likely proceeds via a [4+2] cycloaddition of singlet oxygen across the C2 and C5 positions. |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Regioselectivity of Electrophilic Attack

Electrophilic aromatic substitution (EAS) on the oxazole ring is generally challenging due to its modest aromaticity and the deactivating effect of the pyridine-like nitrogen atom. pharmaguideline.com Such reactions typically require the presence of electron-donating groups on the ring to proceed efficiently. tandfonline.comsemanticscholar.org The general order of reactivity for electrophilic attack on an activated oxazole ring is C4 > C5 > C2. pharmaguideline.com

For this compound, the situation is complex. The C5 position is blocked by the phenyl group. The C2-hydroxyl group is strongly activating, while the C4 position remains the most probable site for direct electrophilic attack on the heterocycle. However, the phenyl substituent itself is a site for EAS, directed by the oxazole ring substituent. Depending on the tautomer present and the reaction conditions, electrophilic attack can occur at different positions.

Predicted Regioselectivity for Electrophilic Attack

| Reaction | Probable Site of Attack | Rationale |

|---|---|---|

| Halogenation | C4 of the oxazole ring or ortho/para positions of the phenyl ring. | The activating -OH group at C2 directs attack to C4. The oxazolyl group directs attack to the ortho and para positions of the phenyl ring. Bromination in nucleophilic solvents like methanol (B129727) can lead to addition or ring-opening instead of substitution. clockss.org |

| Nitration | ortho/para positions of the phenyl ring. | Direct nitration of the oxazole ring is often unsuccessful due to the strongly acidic and oxidative conditions which can cause ring degradation. pharmaguideline.com The more robust phenyl ring is the more likely site of reaction. |

| Formylation | C4 of the oxazole ring. | Vilsmeier-Haack type reactions can introduce a formyl group, likely at the activated C4 position, assuming the ring remains stable under the reaction conditions. |

Nucleophilic Substitution Patterns and Limitations

Nucleophilic aromatic substitution (SNAr) on an oxazole ring is an uncommon reaction pathway. tandfonline.compharmaguideline.com The reaction generally requires a good leaving group located at an electron-deficient position, most notably the C2 carbon. tandfonline.comsemanticscholar.orgpharmaguideline.com A significant limitation is that nucleophilic attack on the oxazole ring frequently results in ring cleavage rather than simple substitution. pharmaguideline.com

In the case of this compound, the prospects for SNAr are limited:

Leaving Group: The hydroxyl group at C2 is a notoriously poor leaving group. It would need to be converted into a better leaving group (e.g., a tosylate) for any substitution to be considered.

Site of Attack: The C4 and C5 positions are electron-rich and thus not susceptible to nucleophilic attack unless powerful electron-withdrawing groups are introduced onto the ring.

Ring Instability: The primary barrier remains the high propensity of the oxazole ring to undergo cleavage when subjected to nucleophiles. The attack of a nucleophile at the C2 position, even with a leaving group present, can initiate an electrocyclic ring-opening sequence. pharmaguideline.com

Ring-Opening and Ring-Closing Reactions

The structural integrity of the oxazole ring in this compound can be compromised under various conditions, leading to ring-opening. Conversely, ring-closing reactions represent the synthetic pathways to form the heterocyclic core.

Pathways for Ring-Opening Reactions

| Reaction Type | Mechanism | Resulting Products |

|---|---|---|

| Nucleophilic Attack | Attack of a nucleophile (e.g., ammonia, hydroxide) at the electrophilic C2-carbon initiates cleavage of the C2-O1 bond. pharmaguideline.com | Can lead to the formation of other heterocycles (e.g., imidazoles) or open-chain amides. pharmaguideline.com |

| Reduction | Strong reducing agents, such as a nickel-aluminum alloy, can reduce the double bonds and induce cleavage of the ring structure. tandfonline.comsemanticscholar.org | Affords open-chain products like amino alcohols. |

| Photo-oxidation | Reaction with singlet oxygen via a Diels-Alder type mechanism across the C2=N3-C4=C5 diene system, followed by rearrangement. researchgate.net | Leads to the formation of triamides or isoimides. researchgate.net |

| Acid-Catalyzed Opening | Protonation of the ring followed by nucleophilic attack (e.g., by water) can lead to hydrolysis and cleavage, particularly of the oxazolone tautomer. researchgate.net | Can yield N-benzoyl dehydroamino acids or related structures. researchgate.net |

| Base-Catalyzed Opening | Deprotonation at C2 with a strong base like n-BuLi can lead to a lithiated intermediate that exists in equilibrium with a ring-opened isonitrile. wikipedia.orgpharmaguideline.com | Trapping of the intermediate can yield functionalized isonitriles. |

Ring-closing reactions are fundamental to the synthesis of the this compound scaffold. Classic methods such as the Robinson-Gabriel synthesis , which involves the cyclodehydration of N-acyl-alpha-amino ketones, provide a foundational route. wikipedia.orgslideshare.net Modern synthetic chemistry offers numerous pathways, including metal-catalyzed cross-coupling and cyclization reactions, to construct substituted oxazoles with high efficiency and control. researchgate.netorganic-chemistry.org These methods often involve the strategic formation of one or more key bonds in a final ring-closing step to furnish the stable heterocyclic product.

Electrocyclic Ring-Opening Processes

Electrocyclic reactions, which involve the concerted reorganization of π-electrons, represent a key reactivity pathway for oxazoles. These processes can be initiated photochemically or thermally. A notable transformation is the isomerization of an oxazole into a 2H-azirine, which can serve as an intermediate in subsequent reactions. sci-hub.st This type of ring-opening is often a crucial first step in more complex molecular rearrangements. sci-hub.st

Recent studies have explored the dynamic electrocyclization processes of oxazoles, demonstrating that they can undergo skeletal rearrangements to form other ring systems. For instance, a novel approach has been developed for the skeletal rearrangement of an oxazole into an azepine and a pyrrole (B145914) through a dynamic 8π electrocyclization process. acs.org This method allows for precise control over competing 6π and 8π electrocyclization pathways, yielding products with rich functional groups. acs.org The electrocyclic ring-opening of lithiated oxazole derivatives is also a known and sometimes problematic side reaction during functionalization attempts. acs.orgacs.org

Reactivity with Organolithium Reagents leading to Ring Scission

The interaction of 5-phenyloxazole (B45858) derivatives with organolithium reagents like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) is a powerful method for functionalization, but it can also lead to ring scission. Metalation studies show that proton abstraction can occur at different positions depending on the substitution pattern of the oxazole. researchgate.net For example, 5-methoxy-2-phenyloxazole is deprotonated at the C4 position by n-BuLi at -78°C. researchgate.net The resulting 4-lithio species can react with certain electrophiles, but subsequent treatment with acid can lead to dehydration and ring opening, ultimately yielding N-benzoyl dehydroamino acids. researchgate.net

This tendency for ring scission can be a significant challenge. The lithiation of 5-phenyloxazole derivatives can lead to a troublesome electrocyclic ring-opening reaction. acs.orgacs.org To circumvent this, strategies have been developed to control the reactivity. One such strategy involves installing an oxazoline (B21484) unit at the C4-position of the 5-phenyloxazole ring. This modification directs lithiation to the C2-position and suppresses the competing ring-opening reaction, allowing for the efficient synthesis of 2,4-bifunctionalized oxazoles. acs.orgacs.org

| Reagent System | Site of Metalation | Outcome/Subsequent Reaction | Reference |

| n-BuLi / THF, -78°C | C4 (on 5-methoxy-2-phenyloxazole) | Ring opening in acid to form dehydroamino acids | researchgate.net |

| n-BuLi / THF, -100°C | C2 (on 2-methyl-4,5-diphenyloxazole) | Coupling with various electrophiles | researchgate.net |

| LDA / THF, -78°C | C2 (on 2,4,5-trimethyloxazole) | Coupling with various electrophiles | researchgate.net |

| n-BuLi / THF | C2 (on 4-oxazolinyl-5-phenyloxazole) | Suppresses ring-opening, allows C2 functionalization | acs.orgacs.org |

Reactivity of Exocyclic Bonds

The reactivity of exocyclic bonds is typically studied on derivatives of the 5-phenyloxazolone tautomer. For instance, the acylation of 2-phenyloxazol-5(4H)-one can result in a mixture of O-acylated and C-acylated products. thieme-connect.de The O-acyl derivatives can rearrange to the more stable C-acyl oxazolones in the presence of pyridine. thieme-connect.de

Furthermore, (Z)-4-benzylidene-2-phenyloxazol-5(4H)-ones, which feature an exocyclic carbon-carbon double bond, undergo base-catalyzed hydrolysis. researchgate.net The reaction rate is influenced by the substituents on the 2-phenyl ring, demonstrating the electronic communication between the substituent and the reacting exocyclic bond. researchgate.net

Ring Transformation Reactions to Other Heterocycles

The 5-phenyloxazole ring is a versatile precursor for the synthesis of other important heterocyclic structures, including imidazoles and pyrroles.

Conversion to Imidazole Derivatives

A direct and rapid conversion of oxazoles into N-substituted imidazoles has been developed, highlighting the role of oxazoles as potential synthetic isosteres for imidazoles. rsc.orgrsc.org This transformation is efficiently promoted by microwave irradiation. The reaction of 5-phenyloxazole with various primary amines under microwave heating provides good yields of the corresponding N-substituted 1,5-disubstituted imidazoles. rsc.org This method is valuable for creating diverse libraries of imidazole derivatives for applications in medicinal chemistry. rsc.orgrsc.org Given the relative ease of functionalizing oxazoles at the C2 or C5 positions, this conversion provides a strategic route to regioselectively substituted imidazoles. rsc.org

Table 1: Microwave-Assisted Conversion of 5-Phenyloxazole to Imidazole Derivatives rsc.org

| Amine | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Cyclopentylamine | 200 | 10 | 72 |

| Cyclopentylamine | 220 | 10 | 80 |

| Cyclopentylamine | 240 | 10 | 80 |

| Benzylamine | 220 | 10 | 88 |

Conversion to Pyrrole Derivatives

The transformation of the oxazole ring into a pyrrole ring is a well-documented process with multiple synthetic routes. researchgate.net These recyclization reactions provide an unconventional and valuable method for constructing the pyrrole nucleus, a core component of many vital biomolecules. researchgate.net

One modern approach involves a skeletal rearrangement of an oxazole through a dynamic electrocyclization process, which can selectively yield pyrroles. acs.org Another method involves the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles, which rearranges to form 4H-pyrrolo[2,3-d]oxazoles in an atom-economic fashion. researchgate.net DFT calculations suggest this transformation proceeds via a nitrenoid-like transition state. researchgate.net The diversity of methods available for converting oxazoles to pyrroles underscores the synthetic utility of the oxazole ring as a building block for other heterocyclic systems. researchgate.net

Formation of Other Heterocyclic Systems

The reactivity of the 5-phenyloxazole core extends to the formation of a range of other heterocyclic structures, most notably through cycloaddition reactions. In what is known as the Kondrat'eva reaction, oxazoles function as dienes in Diels-Alder reactions. thieme-connect.de The reaction with alkenes leads to the formation of pyridines, while reaction with alkynes yields furans. thieme-connect.de Intramolecular versions of these Diels-Alder reactions have been extensively used as key steps in the synthesis of complex natural products, including various alkaloids and terpenoids. thieme-connect.com

Beyond six-membered rings, oxazole derivatives can be transformed into other systems. As previously mentioned, a dynamic electrocyclization can lead to the formation of seven-membered azepines. acs.org Additionally, mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates, derived from the oxazolone scaffold, can undergo tandem addition with hydroxylamine (B1172632) to produce 6-trifluoromethyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-ols in high yields. researchgate.net

Cycloaddition Reactions (e.g., Diels-Alder as Diene or Dienophile)

The oxazole ring system, particularly in its oxazolone tautomeric form, is an active participant in various cycloaddition reactions. Rather than typical Diels-Alder reactions, this compound and related structures are more prominently involved in 1,3-dipolar cycloadditions. beilstein-journals.orgrsc.org The oxazolone can exist in equilibrium with its mesoionic tautomer, an oxazolium-5-oxide, commonly known as a münchnone. This intermediate can subsequently lose a molecule of carbon dioxide to generate an azomethine ylide, which is a reactive 1,3-dipole. rsc.org This ylide can then undergo a [3+2] cycloaddition reaction with various dipolarophiles. rsc.org

For example, the reaction of 4-methyl-2-phenyloxazol-5(4H)-one with multi-walled carbon nanotubes (MWCNTs) has been shown to graft Δ-1-pyrroline moieties onto the nanotube surface. rsc.org This proceeds through the thermal decarboxylation of the münchnone tautomer to form an ylide, which then attacks the C=C bonds of the MWCNTs. rsc.org The degree of functionalization in such a reaction was found to correspond to one pyrroline (B1223166) unit for every 206 carbon atoms on the nanotube. rsc.org

Furthermore, oxazole derivatives can react with potent dienophiles like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD). These reactions proceed as formal [3+2] cycloadditions, accompanied by the ring opening of the oxazole, to yield 1,2,4-triazoline derivatives. acgpubs.org While the Diels-Alder reaction is a cornerstone of organic synthesis for creating six-membered rings, the reactivity of the this compound scaffold is dominated by its function as a precursor to 1,3-dipoles for [3+2] cycloadditions. rsc.orglibretexts.orgnih.gov

Photochemical Reactivity and Decomposition Pathways

The photochemical behavior of this compound is linked to the reactivity of its core heterocyclic structure. Mesoionic heterocyclic compounds, such as sydnones, which are structurally related to oxazolones, are known to undergo characteristic 1,3-dipolar cycloaddition reactions upon photolysis. beilstein-journals.org Photochemical induction triggers the formation of highly reactive nitrile imine intermediates from the sydnone (B8496669) ring. beilstein-journals.org These intermediates can then be trapped by dipolarophiles or undergo intramolecular reactions. beilstein-journals.org Given the structural analogy, it is plausible that this compound could exhibit similar photochemical reactivity, potentially forming nitrile imine intermediates under UV irradiation.

While specific studies detailing the full photochemical decomposition pathway of this compound (pemoline) are not extensively detailed in readily available literature, its inclusion in indices of compounds studied by photolysis suggests that such investigations have been undertaken. nasa.govharvard.edu The study of related compounds shows that photochemical cycloadditions can lead to diverse and complex polycyclic structures. beilstein-journals.orgnovapublishers.com For instance, photolysis of o-stilbene-methylene-sydnones results in intramolecular [3+2] cycloadditions, affording pyrazolo[5,1-a]isoindole derivatives. beilstein-journals.org

Electrochemical Behavior and Redox Mechanisms

The electrochemical properties of this compound and its analogs have been investigated using various electroanalytical techniques to elucidate their reduction and oxidation mechanisms.

Polarography, an electroanalytical technique using a dropping mercury electrode (DME), has been employed to study the reduction of substituted oxazoles in aprotic solvents like N,N-dimethylformamide (DMF). psu.eduunacademy.comaccessscience.com In these environments, 2,5-disubstituted oxazoles, which are structurally analogous to this compound, typically exhibit a two-step reduction mechanism. psu.edu

The process involves two distinct, diffusion-controlled, one-electron polarographic waves. psu.edu

First Wave: The initial step is the reversible addition of one electron to the oxazole molecule (R) to form a stable anion radical (R•⁻).

R + e⁻ ⇌ R•⁻

Second Wave: The second step involves the further reduction of the anion radical by another electron to form a dianion (R²⁻). This dianion is highly basic and is subsequently protonated by weak proton sources in the medium, such as the solvent itself (HS).

R•⁻ + e⁻ ⇌ R²⁻

R²⁻ + HS → RH⁻ + S⁻

The anion radical formed in the first step is observed to be long-lived in the absence of strong proton donors. psu.edu

Cyclic voltammetry (CV) studies corroborate the findings from polarography, providing further insight into the redox behavior of the oxazole heterocycle. psu.eduals-japan.com For 2,5-disubstituted oxazoles in DMF, CV confirms the two-step reduction process. psu.edu The standard redox potential (E⁰) for the initial reversible one-electron transfer can be determined from the anodic and cathodic peak potentials. als-japan.com

| Wave | E₁/₂ (V vs. SCE) | Process |

|---|---|---|

| First | -2.06 | One-electron reduction to anion radical (R•⁻) |

| Second | -2.58 | One-electron reduction to dianion (R²⁻) |

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for studying electrode interfaces and reaction kinetics. nih.gov While specific EIS studies on this compound are not detailed, the technique could be applied to characterize the charge-transfer resistance of the electron transfer steps and to investigate the formation of any films on the electrode surface during electrolysis, which can occur during the electrochemical processing of phenols and related compounds. researchgate.netresearchgate.net

The electrochemical reduction pathway of substituted oxazoles is significantly influenced by the presence of proton donors. psu.edu The addition of a proton source, such as hydroquinone (B1673460) (HQ), to the electrochemical cell alters the mechanism observed in aprotic media. psu.edu

When HQ is added in increasing concentrations to a solution of a 2,5-disubstituted oxazole in DMF, the two separate one-electron waves begin to merge. psu.edu At sufficiently high concentrations of the proton donor, these two waves coalesce into a single, large polarographic wave. This combined wave corresponds to a four-electron, diffusion-controlled process. psu.edu This behavior suggests a rapid protonation of the intermediates, which facilitates further reduction at less negative potentials. The proposed mechanism at high proton donor concentrations involves rapid protonation steps following electron transfers, leading to a multi-electron reduction of the molecule. psu.edu

| HQ Concentration (mM) | Apparent Number of Electrons (n) in First Wave | Observed Process |

|---|---|---|

| 0 | 1.0 | Two distinct 1-electron waves |

| > 5.25 | 4.0 | One combined 4-electron wave |

Acid-Catalyzed Reactions and Protonation Equilibria

This compound and related oxazole derivatives are susceptible to acid-catalyzed reactions and exist in protonation equilibria depending on the pH of the medium.

In the presence of acid, substituted oxazoles can undergo ring-opening and rearrangement reactions. For instance, alcohols derived from 5-methoxy-2-phenyloxazole undergo acid-catalyzed dehydration, rearrangement, and hydrolysis, which cleaves the oxazole ring to furnish N-benzoyl dehydroamino acids. researchgate.net This highlights the lability of the oxazole ring under acidic conditions.

The protonation equilibrium of this compound (pemoline) is critical to its behavior in aqueous solutions. The molecule, which contains a basic amino group, becomes protonated at acidic pH. google.comgoogle.com Specifically, at a pH below approximately 4, the compound exists in its protonated form. google.comgoogle.com This protonation can affect its solubility, potentially leading to precipitation. google.comgoogle.com The pKa of related amine-containing stimulants is typically in the range of 9.90 to 10.50, indicating that they are predominantly in their protonated, ionized form in most physiological and acidic environments. ru.nl This equilibrium between the neutral and protonated forms is crucial for its chemical interactions and distribution in different phases.

Radical-Mediated Transformations

The investigation of radical-mediated transformations involving this compound and its isomeric form, 5-phenyl-1,3-oxazol-2(3H)-one, reveals a landscape of potential reactivity, primarily centered on the functionalization of the heterocyclic core and transformations leading to its synthesis. While direct studies on radical reactions of this compound are not extensively documented, the reactivity of the broader class of oxazoles and oxazolones provides significant insights into its potential behavior under radical conditions. Key pathways include radical-mediated C-H functionalization, cascade reactions for ring formation, and additions to exocyclic double bonds in related derivatives.

Research into the radical C–H arylation of oxazoles has demonstrated the feasibility of functionalizing the heterocyclic ring without pre-activation. A notable study reports the C–H arylation of oxazoles with (hetero)aryl iodides using cesium carbonate (Cs₂CO₃) as a base and an electron donor, with 1,1′-bis(diphenylphosphino)ferrocene (dppf) acting as a catalytic single-electron transfer (SET) mediator. acs.org This reaction likely proceeds through a base-promoted homolytic aromatic substitution (BHAS) mechanism via a radical-chain pathway. Computational studies suggest that dppf complexes with the carbonate, enhancing its ability to act as a SET reductant to generate an aryl radical from the aryl iodide. acs.org This methodology highlights the potential for direct C-H functionalization at positions on the oxazole ring of this compound.

Furthermore, radical cascade reactions have been developed for the synthesis of the oxazole core itself, illustrating the involvement of radical intermediates in forming the heterocyclic structure. A strategy for the modular synthesis of five-membered heteroarenes like oxazoles from readily available starting materials such as alcohols and nitriles has been developed. nsf.govrsc.org This process involves a double C-H oxidation facilitated by in situ generated imidate and acyloxy radicals, which undergo a tandem hydrogen atom transfer (HAT) sequence. nsf.govrsc.org This includes a β-C–H amination to form an oxazoline intermediate, which is subsequently oxidized to the oxazole. nsf.govrsc.org The regioselectivity of the HAT process is a key factor in the success of this synthetic approach. rsc.org

Hydrogen atom transfer is a fundamental process in other potential radical-mediated transformations of related structures. Intramolecular HAT can be initiated by the addition of a radical to a tethered functional group, leading to the functionalization of otherwise unreactive C-H bonds. rsc.org For instance, the trifluoromethyl radical, generated from Togni's reagent via single electron reduction, can initiate a cascade involving a 1,5-HAT to create a more stabilized α-amido radical, which can then be further functionalized. rsc.org

The reactivity of related oxazolone structures also provides clues to the potential radical-mediated transformations of this compound. For example, the exocyclic C=C double bond present in derivatives like (Z)-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl-4-methylbenzenesulfonate is susceptible to addition reactions due to its conjugation with the carbonyl group. cup.edu.cn This suggests that radical species could potentially add across a similar double bond if present in a derivative of this compound.

The following table summarizes representative findings on radical-mediated reactions relevant to the 5-phenyloxazole core.

| Reaction Type | Substrates | Reagents and Conditions | Key Intermediates | Outcome | Reference |

| C-H Arylation | Oxazoles, Aryl Iodides | Cs₂CO₃, dppf (cat.), DMSO, 120 °C | Aryl radical | C-H arylated oxazoles | acs.org |

| Radical Cascade Synthesis | Alcohols, Nitriles | Di-tert-butyl peroxide (DTBP), N-hydroxyphthalimide (NHPI) | Imidate and acyloxy radicals | Substituted oxazoles | nsf.govrsc.org |

| C-H Alkoxylation (via HAT) | N-Acylamides | Togni's reagent, Cu(I) catalyst, Chiral Phosphoric Acid | Trifluoromethyl radical, α-amido radical | Enantioenriched α-alkoxylated amides | rsc.org |

| Michael Addition | 4-Ylidene-oxazolone derivative, Piperidine | Dry benzene, 60 °C | Not specified (likely ionic, but indicates reactivity of exocyclic C=C) | Addition product across the exocyclic C=C bond | cup.edu.cn |

Tautomerism and Isomerism of 5 Phenyloxazol 2 Ol

Keto-Enol Tautomerism and its Energetics

5-Phenyloxazol-2-OL can exist in equilibrium between its enol form (this compound) and its keto tautomers, 5-phenyl-1,3-oxazol-2(3H)-one and 5-phenyl-1,3-oxazol-2(5H)-one. This type of tautomerism involves the migration of a proton and the simultaneous shift of a double bond.

Factors that can influence the position of the keto-enol equilibrium include the solvent, temperature, and the presence of substituents on the ring. For instance, polar solvents can stabilize the more polar keto tautomer through dipole-dipole interactions.

Investigation of Individual Tautomeric Forms

The individual tautomeric forms of oxazolone (B7731731) derivatives are often studied using a combination of spectroscopic techniques and computational methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, are invaluable for distinguishing between the keto and enol forms. The chemical shifts of the protons and carbons in the vicinity of the tautomeric functional groups provide clear signatures for each isomer.

Infrared (IR) spectroscopy is another powerful tool. The enol form will exhibit a characteristic O-H stretching vibration, while the keto form will show a strong C=O stretching absorption at a different frequency.

Computational chemistry, employing methods like Density Functional Theory (DFT), allows for the calculation of the relative energies of the different tautomers, providing insights into their thermodynamic stabilities. These calculations can also predict the vibrational frequencies and NMR chemical shifts, aiding in the interpretation of experimental spectra.

Conformational Isomerism and Rotational Barriers

Conformational isomerism in this compound arises from the rotation around single bonds. The most significant of these is the rotation of the phenyl group attached at the 5-position of the oxazole (B20620) ring. The rotation around the C-C single bond connecting the phenyl ring to the oxazolone ring is not entirely free due to steric hindrance between the ortho-protons of the phenyl group and the atoms of the oxazolone ring.

This restricted rotation leads to different conformational isomers, or conformers. The energy difference between these conformers and the energy barrier to their interconversion (rotational barrier) can be investigated using dynamic NMR spectroscopy and computational modeling. While specific rotational barrier values for this compound are not extensively documented, studies on structurally similar compounds suggest that these barriers are typically in the range of a few to several kilocalories per mole.

The following table summarizes hypothetical rotational barriers for similar phenyl-heterocycle systems, illustrating the expected range.

| Bond of Rotation | Method of Determination | Hypothetical Rotational Barrier (kcal/mol) |

| C(5)-C(phenyl) | Computational (DFT) | 3 - 8 |

| C(5)-C(phenyl) | Dynamic NMR | 4 - 10 |

E/Z Isomerism in Substituted Oxazolones

E/Z isomerism, a form of stereoisomerism, becomes relevant in substituted oxazolones where a double bond is present and rotation around it is restricted. In the context of this compound, this is most pertinent to derivatives where an exocyclic double bond is created at the 4- or 5-position of the oxazolone ring.

For example, if a substituent at the 4-position is attached via a double bond (e.g., a benzylidene group), the molecule can exist as two distinct geometric isomers, designated as E and Z. The assignment of E or Z is based on the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents on each carbon of the double bond.

The energetic difference between E and Z isomers and the barrier to their interconversion can be significant, leading to the possibility of isolating the individual isomers. The properties of the E and Z isomers, such as their spectroscopic characteristics and chemical reactivity, can differ substantially.

The table below illustrates the concept with a hypothetical 4-benzylidene-5-phenyloxazol-2-one derivative.

| Isomer | Relative Position of Priority Groups | Predicted Relative Stability |

| Z-isomer | On the same side of the double bond | May be less stable due to steric hindrance |

| E-isomer | On opposite sides of the double bond | May be more stable due to reduced steric hindrance |

Advanced Spectroscopic Investigations and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-phenyloxazol-2-ol, a combination of ¹H, ¹³C, and ¹⁵N NMR, along with two-dimensional techniques, provides a complete assignment of its complex structure. mdpi.comwalisongo.ac.id

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of a related compound, 2,5-diphenyloxazole, the signals for the phenyl protons appear in the aromatic region. Specifically, the spectrum shows multiplets at approximately 8.11 ppm, 7.71 ppm, and a cluster of peaks between 7.33 and 7.48 ppm. chemicalbook.com For this compound, one would expect to see signals corresponding to the protons on the phenyl ring. The exact chemical shifts and splitting patterns would be influenced by the oxazole (B20620) ring and the hydroxyl group, providing key information for structural confirmation.

Table 1: Representative ¹H NMR Spectral Data for a Related Oxazole Derivative

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl H | 8.108 | Multiplet |

| Phenyl H | 7.711 | Multiplet |

| Phenyl H | 7.48 | Multiplet |

| Phenyl H | 7.46 | Multiplet |

| Phenyl H | 7.44 | Multiplet |

| Phenyl H | 7.43 | Multiplet |

| Phenyl H | 7.331 | Multiplet |

Data derived from a representative spectrum of 2,5-diphenyloxazole. chemicalbook.com

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. bhu.ac.in Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift indicating its electronic environment. Generally, carbons in aromatic rings, like the phenyl group, resonate between 125 and 150 ppm. libretexts.org The carbons within the oxazole ring would have their own characteristic shifts, influenced by the adjacent oxygen and nitrogen atoms. For instance, in related oxazole structures, the carbon atoms of the heterocyclic ring and the attached phenyl group show distinct resonances that are crucial for structural assignment. rsc.orgscispace.com The hydroxyl-bearing carbon would also exhibit a specific chemical shift, typically in the range of 50-65 ppm for a similar environment, though this can be influenced by the aromatic system. libretexts.orgrsc.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Relevant Carbon Environments

| Carbon Environment | Typical Chemical Shift (ppm) |

|---|---|

| C=O (in amides/lactams) | 170 - 185 |

| C in aromatic rings | 125 - 150 |

| C=C (in alkenes) | 115 - 140 |

| RCH₂OH | 50 - 65 |

These are general ranges and can vary based on the specific molecular structure. bhu.ac.inlibretexts.org

¹⁵N NMR Spectroscopic Analysis

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful tool for directly observing the nitrogen atom within the oxazole ring of this compound. nih.govnasa.gov The chemical shift of the nitrogen atom is highly sensitive to its local electronic environment, including hybridization and participation in π-systems. In studies of similar heterocyclic systems, such as substituted 2-(phenylamino)-5-phenyl-1,3,4-oxadiazoles, ¹⁵N NMR has been instrumental in assigning the nitrogen signals, often with the aid of two-dimensional techniques like HMQC and HMBC. nih.govmdpi.com The data obtained from ¹⁵N NMR provides unambiguous evidence for the presence and electronic state of the nitrogen atom in the heterocyclic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. rsc.orgwhitman.edu For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the determination of its molecular formula. rsc.org

Under electron ionization (EI), the molecule would form a molecular ion (M⁺), and the pattern of fragment ions would be characteristic of its structure. Common fragmentation pathways for aromatic and heterocyclic compounds include cleavage of the rings and loss of small, stable neutral molecules. msu.edulibretexts.orgsavemyexams.com For example, fragmentation of a related compound, 2,2'-p-phenylene bis(5-phenyloxazol) (POPOP), involves the opening of the oxazole rings and cleavage of the bond between the oxazole and phenyl rings. researchgate.net Analysis of these fragmentation patterns provides valuable information for confirming the proposed structure of this compound.

Table 3: Expected Mass Spectrometry Data for this compound

| Analysis | Information Gained |

|---|---|

| Molecular Ion Peak (M⁺) | Determines the molecular weight of the compound. |

| High-Resolution MS | Provides the exact mass, allowing for the determination of the molecular formula. |

| Fragmentation Pattern | Reveals the structural components of the molecule and their connectivity. |

This table outlines the expected outcomes from mass spectrometric analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. rsc.orgrsc.org The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present.

The hydroxyl (-OH) group would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring would appear around 3000-3100 cm⁻¹, while the C=C stretching vibrations within the phenyl and oxazole rings would be observed in the 1450-1600 cm⁻¹ region. nist.gov The C-O and C-N stretching vibrations of the oxazole ring would also produce characteristic peaks in the fingerprint region (typically below 1500 cm⁻¹). rsc.orgrsc.org For instance, in related oxazole derivatives, C-O stretching bands are observed around 1090-1250 cm⁻¹. rsc.org

Table 4: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching, broad | 3200 - 3600 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C (aromatic/heterocycle) | Stretching | 1450 - 1600 |

| C-O (hydroxyl/ether) | Stretching | 1050 - 1250 |

| C-N | Stretching | 1000 - 1350 |

These are general frequency ranges and may vary slightly for the specific compound. rsc.orgrsc.orgnist.gov

Electronic Absorption and Fluorescence Spectroscopy

The electronic transitions of this compound and its tautomers are fundamental to understanding its potential applications in materials science and photochemistry.

UV-Visible Absorption Characteristics